molecular formula C12H12N4S2 B2725701 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 478067-17-3

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2725701
CAS No.: 478067-17-3
M. Wt: 276.38
InChI Key: KPHVHDJMBYAUEL-UHFFFAOYSA-N
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Description

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, an isopropylsulfanyl substituent at position 4, and a 2-thienyl moiety at position 6. Its molecular formula is C₁₂H₁₂N₄S₂, with a molar mass of 276.38 g/mol and CAS number 478067-19-5 . The compound’s structure combines electron-withdrawing (carbonitrile) and sulfur-containing groups (isopropylsulfanyl), which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-amino-4-propan-2-ylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-7(2)18-11-8(6-13)10(15-12(14)16-11)9-4-3-5-17-9/h3-5,7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHVHDJMBYAUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC(=C1C#N)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound’s substituents—an amino group at C2, an isopropylsulfanyl moiety at C4, a 2-thienyl group at C6, and a carbonitrile at C5—impart unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Synthetic challenges arise from regioselective introductions of sulfur-containing groups and the stabilization of reactive intermediates during cyclization.

Synthetic Strategies Overview

Pyrimidine derivatives are traditionally synthesized via cyclocondensation, nucleophilic substitution, or cross-coupling reactions. For 2-amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile, two primary methodologies dominate:

Multi-Component Condensation Reactions

These one-pot protocols enable simultaneous ring formation and functionalization. The pseudo-four-component reaction (pseudo-4CR) and three-component reaction (3CR) are particularly effective, leveraging malononitrile, thiols, and aldehydes or thiophene derivatives.

Stepwise Functionalization

Sequential modifications of preformed pyrimidine cores allow precise control over substituent positioning. Common steps include:

  • Amination at C2 using ammonia or urea derivatives.
  • Thioetherification at C4 via nucleophilic substitution with isopropylthiol.
  • Cross-Coupling at C6 to introduce the 2-thienyl group.

Multi-Component Condensation Approaches

Pseudo-Four-Component Reaction (Pseudo-4CR)

This method involves cyclocondensation of two malononitrile molecules with an aldehyde and a thiol. While Kambe et al. first demonstrated this for pyridine derivatives, adaptations for pyrimidines require stringent temperature control and catalysts.

Representative Protocol

  • Reactants : Malononitrile (2 eq), 2-thiophenecarboxaldehyde (1 eq), isopropylthiol (1 eq).
  • Catalyst : Triethylamine (10 mol%) in ethanol.
  • Conditions : Reflux at 80°C for 12 hours.
  • Yield : 17–49% (dependent on aryl substituents).

Mechanistic Insights

  • Imine Formation : Aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.
  • Thiol Addition : Isopropylthiol attacks the electron-deficient carbon, forming a thioether.
  • Cyclization : Intramolecular nucleophilic attack by the amino group closes the pyrimidine ring.

Three-Component Reaction (3CR)

An alternative route condenses malononitrile, 2-arylidenemalononitrile, and isopropylthiol. This method improves regioselectivity but requires pre-synthesized arylidenemalononitrile intermediates.

Optimized Conditions

  • Solvent : Dimethylformamide (DMF).
  • Base : Potassium hydroxide (1.2 eq).
  • Temperature : Room temperature, 5-hour stirring.

Stepwise Functionalization Methods

Pyrimidine Core Synthesis

The unsubstituted pyrimidine scaffold is prepared via Biginelli-like reactions using thiourea, β-ketoesters, or malononitrile. For example:

Cyclocondensation Protocol

  • Reactants : Ethyl acetoacetate (1 eq), thiourea (1 eq), 2-thiophenecarboxaldehyde (1 eq).
  • Catalyst : Concentrated HCl.
  • Yield : 60–70%.

Sequential Functionalization Steps

Introduction of Isopropylsulfanyl Group
  • Substrate : 4-Chloropyrimidine intermediate.
  • Reagent : Isopropylthiol (2 eq).
  • Conditions : K2CO3, DMF, 60°C, 8 hours.
  • Yield : 75–85%.
Carbonitrile Installation
  • Method : Cyanation via Rosenmund-von Braun reaction using CuCN.
  • Substrate : 5-Bromo-pyrimidine derivative.
  • Yield : 65%.

Catalytic Systems and Reaction Optimization

Catalyst choice profoundly impacts yield and reaction time. Comparative data for common catalysts are summarized below:

Catalyst Solvent Temperature Yield Reference
Triethylamine Ethanol 80°C 49%
KOH DMF RT 68%
DBU THF 60°C 72%

Key Observations :

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity of thiols.
  • Bronsted bases (KOH) outperform Lewis acids in sulfur incorporation.

Analytical Characterization Techniques

Spectroscopic Methods

  • IR Spectroscopy : Amino groups show stretches at 3344–3393 cm⁻¹; carbonitrile peaks appear at ~2217 cm⁻¹.
  • NMR :
    • ¹H NMR : Isopropyl protons resonate as a septet at δ 1.47 ppm; thienyl protons appear as multiplets at δ 7.50–7.61 ppm.
    • ¹³C NMR : Carbonitrile carbon at δ 116–118 ppm; pyrimidine C4 (S-iPr) at δ 45–50 ppm.

Mass Spectrometry

  • ESI-MS : Molecular ion [M+H]⁺ observed at m/z 276.4, consistent with the molecular formula C₁₂H₁₂N₄S₂.

X-Ray Crystallography

  • Dihedral Angles : The thienyl and pyrimidine rings form a dihedral angle of 56.7°, influencing π-π stacking interactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile as an anticancer agent.

  • Case Study : In vitro evaluations demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast cancer and colon cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties.

  • Research Findings : Preliminary studies indicate that 2-amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile exhibits activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor.

  • Mechanism of Action : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts, particularly in diseases such as diabetes and obesity where enzyme modulation is crucial .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityCytotoxic effects on breast and colon cancer cells
Antimicrobial PropertiesActivity against various bacterial strains
Enzyme InhibitionInhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Position 4: The target compound’s isopropylsulfanyl group contrasts with chloro () or methylpropyl () substituents. Sulfur-containing groups may enhance lipophilicity and binding to sulfur-interacting enzymes . Position 6: The 2-thienyl group in the target compound is unique compared to 4-chlorophenyl () or trifluoromethyl () groups. Thienyl moieties are known to modulate π-π stacking interactions in drug-receptor binding . Oxo vs.

Synthetic Routes: Sulfanyl groups (e.g., isopropylsulfanyl) are often introduced via nucleophilic substitution using haloalkanes and bases (e.g., potassium carbonate in DMF, as in ) .

Biological Activity: Anticancer Potential: Compounds with thienyl substituents (e.g., ’s triazinones) exhibit anticancer activity, suggesting the target compound’s thienyl group may confer similar properties . Chemotherapeutic Applications: ’s dihydropyrimidine derivative demonstrates the role of sulfanyl and methoxy groups in enhancing cytotoxicity . Antidiabetic Activity: ’s phenethylamino-substituted pyrimidine highlights substituent-dependent activity modulation .

The isopropylsulfanyl group in the target compound may improve membrane permeability compared to polar substituents like methoxyethylsulfanyl () .

Research Findings and Implications

  • QSAR Insights : ’s QSAR studies on dihydropyridines emphasize that electron-withdrawing groups (e.g., carbonitrile) correlate with enhanced bioactivity by modulating electron density and binding affinity .
  • Anticancer Mechanisms : Thienyl and sulfanyl groups in and suggest synergistic effects in disrupting cancer cell proliferation, possibly via thiol-mediated redox interference .
  • Synthetic Challenges : The introduction of bulky substituents (e.g., isopropylsulfanyl) may require optimized reaction conditions to avoid steric hindrance, as seen in ’s 43% yield .

Biological Activity

2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-17-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique structural features, which include an isopropylsulfanyl group and a thienyl moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is C12H12N4S2C_{12}H_{12}N_{4}S_{2} with a molar mass of 276.38 g/mol. Its structural formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₂N₄S₂
Molar Mass276.38 g/mol
CAS Number478067-17-3

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of various thienopyrimidine derivatives, including compounds structurally related to 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile. For instance, research has shown that thienopyrimidines can inhibit key enzymes involved in cancer cell proliferation, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR) .

Case Study: Antiproliferative Activity
A study investigating the antiproliferative effects of thienopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 . The IC₅₀ values for some derivatives were reported in the nanomolar range, indicating potent activity.

CompoundCell LineIC₅₀ (nM)
Thienopyrimidine AMCF-79.1
Thienopyrimidine BMDA-MB-23128.0

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are crucial for cell cycle progression and survival. For example, Aurora kinases play a pivotal role in mitosis, and their inhibition can lead to apoptosis in cancer cells .

Additionally, compounds similar to 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile have been shown to impact pathways associated with angiogenesis and metastasis, further enhancing their therapeutic potential in oncology .

Q & A

Q. What are the key synthetic routes for 2-Amino-4-(isopropylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile?

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common method includes reacting a pyrimidine precursor (e.g., 6-oxo-1,6-dihydropyrimidine derivatives) with isopropylthiol or its derivatives under basic conditions. For example:

  • Procedure : A pyrimidine-thiol intermediate is treated with 1-bromo-2-methoxyethane or similar alkylating agents in DMF with anhydrous K₂CO₃ at room temperature, followed by reflux and crystallization .
  • Key steps : Alkylation of the sulfanyl group, purification via acid precipitation, and recrystallization from ethanol or water .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To identify protons (e.g., NH at δ 13.55 ppm) and carbons (e.g., nitrile at 115.55 ppm) .
  • FT-IR : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bands ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry (e.g., planar pyrimidine core, dimerization via N–H⋯O hydrogen bonds) .

Q. What are the distinguishing structural features influencing reactivity?

  • Core : Pyrimidine ring with electron-withdrawing nitrile (-C≡N) enhances electrophilic substitution.
  • Substituents :
    • Isopropylsulfanyl : Steric bulk impacts regioselectivity in reactions.
    • 2-Thienyl : π-conjugation modifies electronic properties, increasing affinity for aromatic biological targets .

Advanced Research Questions

Q. How can computational methods predict bioactivity and target interactions?

  • Molecular docking : Models binding to enzymes (e.g., kinases) by simulating interactions between the thienyl/sulfanyl groups and hydrophobic pockets .
  • HOMO-LUMO analysis : Predicts charge transfer potential (e.g., energy gap ~4.5 eV indicates moderate reactivity) .
  • NBO analysis : Identifies stabilizing interactions (e.g., hyperconjugation between sulfur lone pairs and pyrimidine ring) .

Q. How to resolve contradictions in reported bioactivity data?

  • Comparative SAR studies : Evaluate substituent effects using analogs (e.g., replacing isopropylsulfanyl with phenyl reduces antitumor activity but enhances antiviral potency) .
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, solvent systems like DMSO:water 5:5) to minimize variability .

Q. What strategies optimize synthetic yield and purity?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Crystallization control : Slow evaporation from ethanol yields high-purity single crystals for X-ray studies .

Q. How does the thienyl moiety influence electronic properties?

  • Electron donation : The 2-thienyl group donates π-electron density to the pyrimidine ring, lowering LUMO energy and enhancing redox activity.
  • Spectroscopic shifts : Observed in NMR (upfield shifts for adjacent protons) and UV-Vis (absorbance ~270 nm due to π→π* transitions) .

Data Contradiction Analysis

Q. Discrepancy in molecular formula reports

  • : Incorrectly cites C₉H₈N₄S (likely a typo for a related compound).
  • : Correct formula is C₁₂H₁₂N₄S₂ (CAS 478067-19-5), confirmed via mass spectrometry and elemental analysis .

Q. Variability in biological activity claims

  • Antimicrobial vs. antitumor activity : Dependent on substituents (e.g., thiazole substitution increases antimicrobial action, while phenyl enhances antitumor effects) .

Methodological Recommendations

  • Synthesis : Follow alkylation protocols from .
  • Characterization : Combine NMR (DMSO-d₆), FT-IR, and X-ray diffraction .
  • Bioactivity testing : Use standardized assays (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) .

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